1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea is a chemical compound that belongs to the class of benzothiazole derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the 4-fluorophenyl group enhances its bioactivity and solubility characteristics, making it a subject of interest in drug design.
The compound is classified under organic compounds and specifically as an aromatic urea derivative. Its synthesis has been explored in various studies focusing on the development of new therapeutic agents. The benzothiazole moiety is often associated with compounds exhibiting significant biological activities, thus positioning 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea as a promising candidate for further investigation in drug discovery.
The synthesis of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea can be achieved through several methodologies. One efficient approach involves the reaction of 2-aminobenzenethiol with appropriate isocyanates or urea derivatives under solvent-free conditions. Recent studies have highlighted the use of environmentally friendly methods such as grinding techniques using urea nitrate as a catalyst, which facilitates high yields in a short reaction time without the need for hazardous solvents .
For instance, a typical synthesis might involve the following steps:
This method has been reported to yield up to 98% efficiency in under one minute .
The molecular structure of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea can be represented as follows:
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of synthesized compounds.
The compound can participate in various chemical reactions typical for urea derivatives. Notably, it may undergo:
These reactions are essential for modifying the compound's structure to optimize its biological activity.
The mechanism of action for 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea primarily involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that benzothiazole derivatives can act as inhibitors for various enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders .
For example, some studies have suggested that these compounds may inhibit neuronal nitric oxide synthase, thereby influencing nitric oxide levels in neuronal tissues, which is critical for neuroprotection .
The physical properties of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.
The applications of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea span various fields:
The benzothiazole nucleus has evolved from a structural curiosity to a privileged scaffold in pharmaceutical development. Early natural product isolations—including bleomycin and dolastatin—revealed inherent bioactivity, spurring synthetic exploration. Landmark developments emerged with riluzole (1995), a 2-aminobenzothiazole derivative approved for amyotrophic lateral sclerosis therapy. Its mechanism involves glutamate release inhibition and sodium channel modulation, establishing benzothiazoles as neurologically active entities [2] [4].
Subsequent innovations yielded flutemetamol (2013), a benzothiazole-containing positron emission tomography tracer for Alzheimer disease amyloid imaging. This application capitalizes on the scaffold’s ability to cross the blood-brain barrier and selectively bind pathological protein aggregates [2]. Parallel developments produced frentizole—a benzothiazolyl urea immunosuppressant investigated for autoimmune disorders—demonstrating early recognition of urea-linked benzothiazoles as biologically relevant pharmacophores [4].
Table 1: Clinically Approved Benzothiazole-Containing Therapeutics
| Compound Name | Therapeutic Application | Approval Year | Key Structural Features |
|---|---|---|---|
| Riluzole | Amyotrophic lateral sclerosis | 1995 | 2-Amino-6-trifluoromethoxybenzothiazole |
| Flutemetamol | Alzheimer disease diagnostics | 2013 | 2-(3’-Fluoro-4’-methylaminophenyl)benzothiazole |
| Quizartinib | Acute myelogenous leukemia | 2019 | 2-(4-Arylaminophenyl)benzothiazole derivative |
| Frentizole* | Immunosuppression (investigational) | - | 1-(6-Methoxybenzothiazol-2-yl)-3-phenylurea |
*Investigational agent; not fully approved for clinical use [2] [4].
This progression underscores a transition from natural product mimics to rationally designed synthetic agents, with later generations exploiting substituent effects and linker chemistry to optimize target specificity [4].
The urea functional group (–N(H)–C(=O)–N(H)–) serves as a versatile molecular tether with profound implications for drug-target interactions. Its significance in 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea stems from three cardinal properties:
Hydrogen Bonding Capacity: Urea’s bifurcated hydrogen bonding motif enables simultaneous donation and acceptance of hydrogen bonds with biological targets. This facilitates high-affinity binding to protein active sites, as demonstrated in kinase inhibitors like sorafenib and regorafenib. For benzothiazole conjugates, urea linkages enhance interactions with enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial target in Alzheimer disease pathology [1] [3].
Conformational Restriction: Urea derivatives exhibit rotational barriers influencing molecular topology. N,N’-Diaryl ureas preferentially adopt trans,trans conformations, positioning aromatic systems for optimal π-stacking. N-Methylation shifts this equilibrium toward cis,cis conformers, enabling face-to-face aryl interactions critical for intercalation into biomacromolecular assemblies [1].
Solubility-Permeability Balance: Urea functionalities enhance aqueous solubility through hydrogen bonding with water molecules while maintaining sufficient lipophilicity for membrane penetration. This dual property is particularly advantageous for central nervous system-targeted therapeutics where blood-brain barrier transit is essential [1] [4].
Table 2: Comparative Analysis of Urea Derivatives in Medicinal Compounds
| Urea Derivative Type | Representative Drug | Key Target Interactions | Physicochemical Impact |
|---|---|---|---|
| Diaryl ureas | Sorafenib | Hydrogen bonding with kinase hinge region; hydrophobic pocket occupancy | Moderate solubility; high conformational stability |
| Alkyl-aryl ureas | Bentaluron (fungicide) | Hydrogen bonding with fungal enzyme active sites | Enhanced lipophilicity for tissue penetration |
| Benzothiazolyl ureas | Frentizole | Bidirectional H-bonding with immunophilin proteins | Balanced log P (2.5-4.0); membrane permeability |
| Fluorinated aryl ureas | 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea | Enhanced dipole interactions with amyloidogenic proteins | Increased metabolic stability; improved target affinity |
The integration of urea with benzothiazole thus creates a pharmacophoric hybrid capable of simultaneous hydrophobic contact (via benzothiazole) and directed hydrogen bonding (via urea), synergistically enhancing biological activity [1] [4].
The strategic incorporation of 4-fluorophenyl in 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea addresses multiple drug design challenges:
Electronic Effects: Fluorine’s strong electron-withdrawing character induces a positive electrostatic potential on the adjacent urea nitrogen, enhancing hydrogen bond donor strength by approximately 1.5 kcal/mol compared to non-fluorinated analogs. This electronic perturbation increases binding affinity for target proteins such as 17β-HSD10, where inhibitor-enzyme hydrogen bonding is critical for activity [3] [6].
Metabolic Stability: Fluorine substitution attenuates cytochrome P450-mediated oxidation of the phenyl ring, reducing susceptibility to hydroxylation and subsequent phase II conjugation. This extends plasma half-life and improves bioavailability, particularly important for chronic neurodegenerative conditions requiring sustained drug exposure [3].
Spatiotemporal Properties: Fluorine’s small atomic radius (van der Waals radius 1.47 Å) permits isosteric replacement of hydrogen without steric perturbation while altering electron distribution. This fine-tuning optimizes π-stacking interactions with aromatic residues in pathological protein aggregates (e.g., tau fibrils in Alzheimer disease), as demonstrated in fluorinated benzothiazole amyloid imaging agents [7].
Membrane Permeability: The 4-fluorophenyl moiety contributes to an optimal log P range (2.5-3.5), facilitating blood-brain barrier transit via passive diffusion. Comparative studies show 20-30% greater brain-to-plasma ratios for fluorinated benzothiazole ureas versus chloro or methyl analogs [3] [7].
Current investigations into 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea prioritize four interconnected objectives:
Target Validation: Elucidate molecular interactions with neurodegeneration-associated targets, particularly 17β-hydroxysteroid dehydrogenase type 10 and tau fibrils. Biophysical characterization includes isothermal titration calorimetry to quantify binding thermodynamics and X-ray crystallography for structural resolution of inhibitor-enzyme complexes [3] [7].
Molecular Hybridization: Develop bifunctional agents incorporating fluorinated benzothiazole ureas with complementary pharmacophores. Examples include:
These objectives collectively aim to position 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea as a versatile chemotype for addressing unmet therapeutic needs across disease states with high societal impact.
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8